molecular formula C12H10ClN3O3S B5820850 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No. B5820850
M. Wt: 311.74 g/mol
InChI Key: PJPVQTHKMXEPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. This compound is a type of benzamide derivative that has a thiazole ring and a nitro group attached to the benzene ring.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide is not yet fully understood. However, it is believed to exert its antitumor and antimicrobial effects by inducing cell death through apoptosis and inhibiting the growth and proliferation of cancer and bacterial cells.
Biochemical and Physiological Effects:
2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. This compound has also been shown to induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide in lab experiments is its potent antitumor and antimicrobial activity. This makes it a promising candidate for the development of new drugs for the treatment of cancer and bacterial infections. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide. One area of focus could be the development of new drug formulations that improve the solubility and bioavailability of this compound. Another area of research could be the investigation of the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the potential applications of this compound in other fields such as agrochemicals and materials science could also be explored.

Synthesis Methods

The synthesis of 2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride, which is then reacted with 4,5-dimethyl-2-thiazolamine to form the desired product.

Scientific Research Applications

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to possess antimicrobial activity against various bacterial strains.

properties

IUPAC Name

2-chloro-N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3S/c1-6-7(2)20-12(14-6)15-11(17)9-4-3-8(16(18)19)5-10(9)13/h3-5H,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPVQTHKMXEPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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